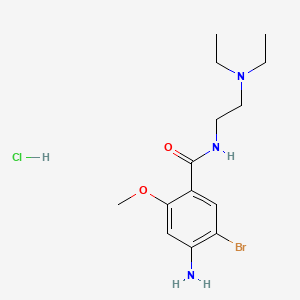

Bromopride hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQFXUUDHWNAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BrClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4093-36-1 | |

| Record name | Benzamide, 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50966849 | |

| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52423-56-0 | |

| Record name | Benzamide, 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52423-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052423560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7C7WX94Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bromopride Hydrochloride on D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopride hydrochloride is a substituted benzamide with well-established antiemetic and prokinetic properties. Its primary mechanism of action is the antagonism of dopamine D2 receptors, both centrally and peripherally. This guide provides a detailed technical overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the effects of bromopride on D2 receptors. Due to the limited availability of specific quantitative data for bromopride, data for its close structural and functional analogue, metoclopramide, is included for comparative purposes. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of dopaminergic drugs.

Introduction

Bromopride is a dopamine antagonist widely used for the treatment of nausea and vomiting, gastroesophageal reflux disease (GERD), and in preparation for certain gastrointestinal procedures.[1][2] Its therapeutic efficacy is primarily attributed to its ability to block dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem and in the gastrointestinal tract.[1] By antagonizing these receptors, bromopride modulates gastrointestinal motility and reduces the emetic signals.[1] This guide delves into the core of bromopride's mechanism of action at the D2 receptor, presenting available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the available quantitative data for bromopride and its structural analogue, metoclopramide, concerning their interaction with dopamine D2 receptors and other relevant receptors. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Bromopride Receptor Binding and Functional Data

| Parameter | Receptor | Value | Species/Assay Conditions | Reference |

| IC50 | D2 | ~ 2.1 µM | Not specified | [3][4] |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Metoclopramide Receptor Binding and Functional Data (for comparison)

| Parameter | Receptor | Value | Species/Assay Conditions | Reference |

| IC50 | D2 | 483 nM | Not specified | Not specified |

| IC50 | 5-HT3 | 308 nM | Not specified | Not specified |

Data for metoclopramide is provided to offer a comparative pharmacological profile due to its structural similarity to bromopride.

Signaling Pathways

Bromopride's antagonism of the D2 receptor interrupts the canonical Gαi/o-coupled signaling cascade. The following diagram illustrates this inhibitory action.

Caption: D2 Receptor Signaling Pathway and Bromopride's Antagonistic Action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of D2 receptor antagonists like bromopride.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of bromopride for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-Spiperone (a high-affinity D2 receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol or unlabeled spiperone).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Protocol:

-

Membrane Preparation:

-

Culture cells expressing the D2 receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]-Spiperone (typically at or near its Kd value).

-

Increasing concentrations of bromopride (for the competition curve).

-

For total binding wells, add buffer instead of bromopride.

-

For non-specific binding wells, add a saturating concentration of haloperidol.

-

Add the membrane preparation to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the bromopride concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of bromopride.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. What is the mechanism of Bromopride? [synapse.patsnap.com]

- 2. Bromopride - Wikipedia [en.wikipedia.org]

- 3. Bromopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromopride stimulates 5-HT4-serotonin receptors in the human atrium | springermedizin.de [springermedizin.de]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Bromopride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of Bromopride hydrochloride, a substituted benzamide with antiemetic and prokinetic properties. Detailed methodologies for its synthesis, purification, and analytical characterization are presented. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

Bromopride is a dopamine D2 receptor antagonist that is structurally similar to metoclopramide.[1] It is primarily used as an antiemetic to treat nausea and vomiting.[2] Its prokinetic properties also aid in gastrointestinal motility.[2] this compound is the hydrochloride salt form of Bromopride, which enhances its solubility and suitability for pharmaceutical formulations. This guide outlines the chemical synthesis and detailed characterization of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the appropriate precursors and culminates in the formation of the final hydrochloride salt. A representative synthetic route is detailed below.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

A plausible experimental protocol, adapted from related syntheses, is provided below.

Step 1: Synthesis of 4-Amino-5-bromo-2-methoxybenzoic acid (Intermediate A)

A detailed procedure for the synthesis of the key intermediate, 4-amino-5-bromo-2-methoxybenzoic acid, is crucial. One approach involves the bromination of 4-amino-2-methoxybenzoic acid.

-

Materials: 4-amino-2-methoxybenzoic acid, bromine, acetic acid.

-

Procedure:

-

Dissolve 4-amino-2-methoxybenzoic acid in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the mixture at room temperature with constant stirring.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 4-amino-5-bromo-2-methoxybenzoic acid.

-

Step 2: Synthesis of Bromopride

-

Materials: 4-amino-5-bromo-2-methoxybenzoic acid (Intermediate A), thionyl chloride, N,N-diethylethylenediamine, and an appropriate solvent (e.g., dichloromethane).

-

Procedure:

-

Suspend Intermediate A in dry dichloromethane.

-

Add thionyl chloride dropwise at 0°C and then reflux the mixture for 2-3 hours to form the corresponding acid chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting acid chloride in dry dichloromethane and add it dropwise to a solution of N,N-diethylethylenediamine in dichloromethane at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain crude Bromopride free base.

-

Purify the crude product by column chromatography.

-

Step 3: Formation of this compound

-

Materials: Bromopride free base, hydrochloric acid (in a suitable solvent like ethanol or ether).

-

Procedure:

-

Dissolve the purified Bromopride free base in a minimal amount of ethanol.

-

Slowly add a solution of hydrochloric acid in ethanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound.

-

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂BrN₃O₂ | [3][4][5][6] |

| Molecular Weight | 344.25 g/mol | [3][4][6] |

| Appearance | White Solid | [7] |

| Melting Point | 134-136 °C | [8] |

| Solubility | Soluble in DMSO (50 mg/mL) | [9] |

| pKa | Not explicitly found | |

| LogP | 2.8 | [3] |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Experimental Protocol: ¹H NMR spectra can be recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) as the solvent.[10]

-

Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, the protons of the diethylaminoethyl side chain, and the amino group proton. The chemical shifts and coupling patterns will be indicative of the molecular structure.

-

-

¹³C NMR Spectroscopy:

-

Experimental Protocol: ¹³C NMR spectra can be obtained on a 100 MHz spectrometer using the same solvent as for ¹H NMR.[10]

-

Expected Signals: The spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the carbonyl carbon, the methoxy carbon, and the carbons of the diethylaminoethyl group.

-

3.2.2. Infrared (IR) Spectroscopy

-

Experimental Protocol: The IR spectrum can be recorded using the Potassium Bromide (KBr) disc method.[11] A small amount of the sample is mixed with dry KBr and pressed into a thin pellet. The spectrum is then recorded over the range of 4000-400 cm⁻¹.[11]

-

Expected Absorption Bands:

-

N-H stretching vibrations of the primary amine and amide groups.

-

C-H stretching vibrations of the aromatic ring and aliphatic side chain.

-

C=O stretching vibration of the amide carbonyl group.

-

C-N stretching vibrations.

-

C-O stretching of the methoxy group.

-

C-Br stretching vibration.

-

3.2.3. Mass Spectrometry (MS)

-

Experimental Protocol: Mass spectral analysis can be performed using electrospray ionization (ESI) coupled with a tandem mass spectrometer (MS/MS). The sample is dissolved in a suitable solvent and introduced into the ion source.

-

Expected Fragmentation: The mass spectrum of Bromopride is expected to show a molecular ion peak [M+H]⁺ at m/z 344.2.[3] Common fragmentation patterns would involve the cleavage of the amide bond and the diethylaminoethyl side chain.

Mechanism of Action: Signaling Pathway

Bromopride primarily exerts its antiemetic and prokinetic effects through the antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract.[1][2]

Caption: Dopamine D2 receptor antagonism by Bromopride.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The outlined synthetic pathway and analytical methodologies offer a robust framework for the preparation and verification of this important pharmaceutical compound. The provided data and protocols are intended to support further research and development in the field of medicinal chemistry and drug discovery.

References

- 1. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromopride - Wikipedia [en.wikipedia.org]

- 3. Bromopride | C14H22BrN3O2 | CID 2446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bromopride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | 4093-35-0 | Buy Now [molport.com]

- 6. GSRS [precision.fda.gov]

- 7. Bromopride | CymitQuimica [cymitquimica.com]

- 8. DE1793836C1 - Process for the preparation of N- (diethylaminoethyl) -2-methoxy-4-amino-5-bromobenzamide - Google Patents [patents.google.com]

- 9. 4-Amino-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide dihydrochloride | C14H24BrCl2N3O2 | CID 3014256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. jddtonline.info [jddtonline.info]

Pharmacokinetics and Bioavailability of Bromopride Hydrochloride in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopride hydrochloride is a substituted benzamide with prokinetic and antiemetic properties, structurally related to metoclopramide.[1] It is a dopamine D2 and serotonin 5-HT3 receptor antagonist used in the treatment of nausea, vomiting, and gastroesophageal reflux disease.[2] A thorough understanding of its pharmacokinetic profile and bioavailability in preclinical models is crucial for the design of non-clinical safety studies and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and metabolism of bromopride, details the experimental methodologies used in its evaluation, and presents this information in a clear and accessible format for drug development professionals.

Data Presentation

In Vivo Pharmacokinetics

A comprehensive review of publicly available literature reveals a significant scarcity of quantitative in vivo pharmacokinetic data for bromopride in common preclinical species such as mice, rats, and monkeys. While a study in dogs has been reported, the full quantitative results are not readily accessible. The following table summarizes the available qualitative information.

Table 1: Summary of In Vivo Pharmacokinetic Studies of Bromopride in Preclinical Models

| Species | Route of Administration | Pharmacokinetic Model | Key Findings | Citation |

| Dog | Intravenous (IV) | Open two-compartment | Serum elimination half-life was longer compared to oral administration. | [3] |

| Oral | Open one-compartment | Rapidly transformed into a monodeethyl metabolite. | [3] | |

| Mouse | Not Available | Not Available | No quantitative data available in the reviewed literature. | - |

| Rat | Not Available | Not Available | No quantitative data available in the reviewed literature. | - |

| Monkey | Not Available | Not Available | No quantitative data available in the reviewed literature. | - |

In Vitro Metabolism

An in vitro study investigating the biotransformation of bromopride in hepatocytes from various species provides valuable insight into its metabolic pathways.

Table 2: Summary of In Vitro Metabolism of Bromopride in Hepatocytes

| Species | Number of Metabolites Identified | Key Findings | Citation |

| Mouse | 20 | Extensive metabolism observed. | [4] |

| Rat | 20 | Extensive metabolism observed. | [4] |

| Rabbit | 20 | Extensive metabolism observed. | [4] |

| Dog | 20 | Extensive metabolism observed. | [4] |

| Monkey | 20 | Showed the most similar metabolic profile to humans. | [4] |

| Human | 20 | Identification of a human-specific N-sulfate metabolite (M14). | [4] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Dogs (Based on available information)

Objective: To determine the pharmacokinetic parameters of bromopride following a single intravenous and oral administration in dogs.[3]

Animal Model:

-

Species: Dog (specific strain not detailed in the abstract)

-

Health Status: Healthy

Drug Formulation and Administration:

-

Drug: this compound

-

Routes of Administration: Intravenous (IV) and Oral

-

Dosage: Not specified in the abstract.

-

Vehicle: Not specified in the abstract.

Blood Sampling:

-

Matrix: Serum

-

Sampling Time Points: Not specified in the abstract, but would typically involve frequent sampling in the initial hours post-dosing and less frequent sampling at later time points to capture the absorption, distribution, and elimination phases.

Bioanalytical Method:

-

While the specific method for this study is not detailed, a typical approach would involve High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5][6]

-

Sample Preparation: Protein precipitation or liquid-liquid extraction of plasma/serum samples.

-

Chromatography: Reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a specific wavelength or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.[6]

-

Pharmacokinetic Analysis:

-

Software: A validated pharmacokinetic software (e.g., WinNonlin).

-

Modeling:

-

Parameters Calculated: The abstract mentions the calculation of serum elimination half-life. A full analysis would also include Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), Clearance (CL), and Volume of Distribution (Vd).

In Vitro Metabolism in Hepatocytes

Objective: To investigate and compare the biotransformation of bromopride across different species using hepatocytes.[4]

Hepatocytes:

-

Species: Mouse, rat, rabbit, dog, monkey, and human.[4]

-

Type: Cryopreserved or freshly isolated hepatocytes.

Incubation Procedure:

-

Hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams' Medium E).

-

The cell suspension is pre-incubated at 37°C.

-

Bromopride (at a specified concentration, e.g., 1 µM) is added to initiate the metabolic reaction.

-

Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate proteins.

-

Samples are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and metabolites, is collected for analysis.

Metabolite Identification:

-

Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with high-resolution mass measurement.[4]

-

Analysis: The LC-MS/MS system is used to separate the parent drug from its metabolites and to obtain their mass spectra. The fragmentation patterns in the mass spectra are used to elucidate the structures of the metabolites.

Mandatory Visualization

Caption: Experimental workflow for preclinical pharmacokinetic and metabolism studies.

Caption: Relationship between preclinical studies and drug development applications.

References

- 1. Pharmacokinetics and bioavailability of the anti-emetic agent bromopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bromopride? [synapse.patsnap.com]

- 3. [Bromopride: pharmacokinetics in dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of bromopride in mouse, rat, rabbit, dog, monkey, and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of bromopride in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validated method for determination of bromopride in human plasma by liquid chromatography--electrospray tandem mass spectrometry: application to the bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromopride Hydrochloride: A Technical Guide to its Effects on the Central and Peripheral Nervous Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopride hydrochloride is a substituted benzamide with well-established antiemetic and prokinetic properties. Its therapeutic effects are primarily mediated through its interaction with dopaminergic and serotonergic receptors in both the central and peripheral nervous systems. This technical guide provides an in-depth analysis of the pharmacodynamic effects of bromopride, detailing its mechanism of action, receptor binding profiles, and the downstream signaling pathways it modulates. The document summarizes key quantitative data from preclinical and clinical studies, presents detailed experimental protocols for foundational research in this area, and includes visualizations of the core signaling pathways and experimental workflows.

Introduction

Bromopride is a dopamine D2 receptor antagonist that is structurally related to metoclopramide.[1] It is clinically utilized for the management of nausea and vomiting, as well as disorders of gastrointestinal motility.[1] Its pharmacological activity stems from its ability to modulate neurotransmitter systems in both the central nervous system (CNS) and the enteric nervous system (ENS) of the peripheral nervous system.[1] Understanding the precise molecular interactions and physiological consequences of bromopride's engagement with its targets is crucial for optimizing its therapeutic use and for the development of novel agents with improved efficacy and safety profiles.

Mechanism of Action

Bromopride exerts its effects through a multi-faceted mechanism involving antagonism of dopamine D2 receptors and modulation of serotonin 5-HT4 receptors.[1][2]

Central Nervous System Effects: Antiemetic Action

The antiemetic effect of bromopride is primarily attributed to its antagonism of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem's area postrema.[1] The CTZ is a circumventricular organ with a permeable blood-brain barrier, making it accessible to circulating substances.[1] Dopamine released in the CTZ can activate D2 receptors, initiating the vomiting reflex. By blocking these receptors, bromopride inhibits this signaling pathway, thereby reducing nausea and vomiting.[1]

Peripheral Nervous System Effects: Prokinetic Action

In the peripheral nervous system, specifically the enteric nervous system, bromopride's D2 receptor antagonism and 5-HT4 receptor partial agonism contribute to its prokinetic effects.[1][2]

-

Dopamine D2 Receptor Antagonism: Dopamine, acting on D2 receptors on cholinergic neurons in the gut, inhibits the release of acetylcholine (ACh). By antagonizing these D2 receptors, bromopride disinhibits cholinergic neurons, leading to increased ACh release.[1] Acetylcholine is a primary excitatory neurotransmitter in the gut, and its increased availability enhances gastrointestinal smooth muscle contraction and motility.[1]

-

Serotonin 5-HT4 Receptor Partial Agonism: Bromopride also acts as a partial agonist at 5-HT4 receptors located on enteric neurons.[2][3][4] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade facilitates the release of acetylcholine from presynaptic terminals of enteric motor neurons, further contributing to increased gastrointestinal motility.[1]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the interaction of bromopride with its key molecular targets.

| Receptor | Interaction Type | Parameter | Value | Species/Tissue | Reference |

| Dopamine D2 | Antagonist | IC50 | ~ 2.1 µM | Not Specified | [2] |

| 5-HT4 | Partial Agonist | - | Concentration-dependent increase in force of contraction | Isolated mouse and human atrial preparations | [2][3][4] |

Note: Further research is required to determine precise Ki and EC50/pEC50 values for a comprehensive receptor binding profile.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of bromopride.

Radioligand Binding Assay for D2 Receptor Affinity

This protocol is a generalized method for determining the binding affinity of bromopride for the dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of bromopride for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing a high density of dopamine D2 receptors (e.g., from CHO or HEK293 cells stably transfected with the D2 receptor gene).

-

Radioligand specific for the D2 receptor (e.g., [3H]spiperone).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Membrane Preparation: Homogenize cells expressing D2 receptors in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 20-40 µ g/well .

-

Assay Setup: In a 96-well filter plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of bromopride (or buffer for total binding, and a high concentration of a known D2 antagonist like haloperidol for non-specific binding).

-

Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the bromopride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Bath for Intestinal Motility

This protocol describes a method to assess the prokinetic effects of bromopride on isolated intestinal segments.[5][6][7]

Objective: To measure the effect of bromopride on the contractility of isolated intestinal smooth muscle.

Materials:

-

Animal model (e.g., guinea pig, rat).

-

Isolated organ bath system with a temperature-controlled chamber, aeration, and force-displacement transducer.[6][7]

-

Physiological salt solution (e.g., Krebs-Henseleit solution) continuously gassed with 95% O2 / 5% CO2.[5]

-

This compound solutions.

-

Agonists (e.g., acetylcholine, serotonin) and antagonists (e.g., atropine, GR125487) for mechanistic studies.

Procedure:

-

Tissue Preparation: Euthanize the animal and dissect a segment of the desired intestine (e.g., ileum, colon). Place the tissue segment in cold, aerated physiological salt solution.

-

Mounting: Mount the intestinal segment vertically in the organ bath chamber, with one end fixed and the other attached to the force-displacement transducer.

-

Equilibration: Allow the tissue to equilibrate in the physiological salt solution at 37°C under a resting tension (e.g., 1 gram) for a period of time (e.g., 60 minutes), with regular changes of the bath solution.

-

Drug Application: After a stable baseline of spontaneous contractions is established, add bromopride to the bath in a cumulative or non-cumulative manner to obtain a concentration-response curve.

-

Data Recording: Record the isometric contractions of the intestinal segment using a data acquisition system.

-

Data Analysis: Measure the amplitude and frequency of contractions before and after the addition of bromopride. Analyze the data to determine the potency (EC50) and efficacy (Emax) of bromopride's effect on intestinal contractility. Mechanistic studies can be performed by pre-treating the tissue with specific antagonists before adding bromopride.

In Vivo Assessment of Gastric Emptying in Rats

This protocol outlines a method to evaluate the effect of bromopride on the rate of gastric emptying in a rat model.[8][9]

Objective: To determine if bromopride accelerates gastric emptying in vivo.

Materials:

-

Rat model (e.g., Wistar or Sprague-Dawley).

-

Non-absorbable marker (e.g., phenol red in methylcellulose or radiolabeled meal).[8]

-

This compound solution for administration (e.g., oral gavage or intraperitoneal injection).

-

Surgical instruments for stomach removal.

-

Spectrophotometer or gamma counter.

Procedure:

-

Animal Preparation: Fast the rats overnight with free access to water.

-

Drug Administration: Administer bromopride or vehicle to the rats at a predetermined time before the test meal.

-

Test Meal Administration: Administer a fixed volume of the test meal containing the non-absorbable marker via oral gavage.

-

Gastric Emptying Period: After a specific time interval (e.g., 20-30 minutes), euthanize the rats.

-

Stomach Removal and Processing: Immediately clamp the pylorus and cardia of the stomach and carefully dissect it out. Homogenize the entire stomach and its contents in a known volume of appropriate solution.

-

Quantification of Marker: Measure the amount of the marker remaining in the stomach homogenate using spectrophotometry (for phenol red) or a gamma counter (for a radiolabeled meal).[8]

-

Data Analysis: Calculate the percentage of gastric emptying using the formula: % Gastric Emptying = (1 - [Amount of marker in stomach at time t / Amount of marker in stomach at time 0]) x 100. Compare the gastric emptying rates between the bromopride-treated and vehicle-treated groups.

Assessment of Extrapyramidal Side Effects: The Catalepsy Bar Test in Rats

This protocol is used to assess the potential of bromopride to induce catalepsy, a common extrapyramidal side effect of dopamine D2 antagonists.[10][11][12][13][14]

Objective: To evaluate the cataleptic effects of bromopride in rats.

Materials:

-

Rat model.

-

Catalepsy bar (a horizontal bar raised a specific height from the surface).[10][13]

-

This compound solution for administration.

-

Stopwatch.

Procedure:

-

Drug Administration: Administer bromopride, haloperidol, or vehicle to the rats.

-

Testing: At various time points after drug administration, gently place the rat's forepaws on the horizontal bar.

-

Measurement: Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar and return to a normal posture. A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Record the latency to descend from the bar. Compare the catalepsy scores between the different treatment groups. A significant increase in the time spent on the bar indicates a cataleptic effect.

Conclusion

This compound is a pharmacologically active compound with significant effects on both the central and peripheral nervous systems. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, which underlies its antiemetic properties. Furthermore, its partial agonism at 5-HT4 receptors, coupled with D2 receptor blockade in the periphery, contributes to its prokinetic effects on the gastrointestinal tract. The experimental protocols detailed in this guide provide a framework for the continued investigation of bromopride and related compounds, facilitating a deeper understanding of their therapeutic potential and side effect profiles. Further research is warranted to fully elucidate the quantitative binding affinities and the intricate downstream signaling events modulated by this compound.

References

- 1. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Bromopride stimulates 5-HT4-serotonin receptors in the human atrium | springermedizin.de [springermedizin.de]

- 5. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 6. grokipedia.com [grokipedia.com]

- 7. Organ bath - Wikipedia [en.wikipedia.org]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Methods for detecting "cataleptic states" in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Affinity of Bromopride Hydrochloride for the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Bromopride Hydrochloride and the Dopamine D2 Receptor

Bromopride is a selective and competitive antagonist of the dopamine D2 receptor.[1] This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and plays a crucial role in various physiological processes within the central and peripheral nervous systems.[3] The therapeutic effects of Bromopride, including the management of nausea and vomiting, are a direct consequence of its blockade of D2 receptors in specific regions of the brain and the gastrointestinal tract.[3][4] Understanding the precise binding affinity of this compound for the D2 receptor is fundamental for elucidating its pharmacological profile, optimizing therapeutic applications, and guiding the development of novel D2 receptor ligands.

Quantitative Binding Affinity Data

A comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound at the dopamine D2 receptor. While its identity as a D2 antagonist is consistently reported, the precise affinity constant has not been publicly documented.[1][2][5] To address this data gap, this guide provides detailed experimental protocols that are the gold standard for determining such values.

Table 1: Dopamine D2 Receptor Binding Affinity of this compound

| Compound | Receptor | Radioligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| This compound | Dopamine D2 | Not Reported | Not Reported | Data Not Available | Data Not Available | N/A |

Experimental Protocols for Determining Binding Affinity

The binding affinity of a compound for a receptor is typically determined using radioligand binding assays. The two primary types of assays are saturation binding assays, to determine the dissociation constant (Kᵈ) of the radioligand and the receptor density (Bₘₐₓ), and competition binding assays, to determine the inhibition constant (Kᵢ) of a test compound.

Radioligand Saturation Binding Assay

This assay is performed to characterize the binding of a radiolabeled ligand to the receptor of interest.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the dopamine D2 receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.

-

-

Assay Incubation:

-

In a series of tubes, incubate a fixed amount of membrane preparation with increasing concentrations of a suitable D2 receptor radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Epidepride).[6]

-

For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled D2 receptor antagonist (e.g., haloperidol) to determine non-specific binding.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of the radioligand concentration.

-

Determine the Kᵈ and Bₘₐₓ values by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.

-

Radioligand Competition Binding Assay

This assay is used to determine the affinity of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radioligand for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Prepare membranes expressing the dopamine D2 receptor as described in the saturation binding assay protocol.

-

-

Assay Incubation:

-

In a series of tubes, incubate a fixed amount of membrane preparation with a fixed concentration of the D2 receptor radioligand (typically at a concentration close to its Kᵈ value).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand and an excess of a non-labeled D2 antagonist).

-

Incubate the tubes to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Separate bound and free radioligand and quantify the radioactivity as described for the saturation binding assay.

-

-

Data Analysis:

-

Plot the percentage of specific binding as a function of the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.

-

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor primarily signals through the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, D2 receptor activation can also initiate signaling through other pathways, including β-arrestin-mediated signaling and interactions with other receptors.

Figure 1. Simplified Dopamine D2 Receptor Signaling Pathways.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the Kᵢ of this compound.

Figure 2. Workflow for Determining Bromopride HCl Kᵢ.

Conclusion

This compound is a well-established dopamine D2 receptor antagonist. While its qualitative interaction with the D2 receptor is known, this technical guide highlights the absence of publicly available quantitative binding affinity data. The detailed experimental protocols for radioligand binding assays provided herein offer a clear roadmap for researchers to determine the Kᵢ of this compound, thereby filling this knowledge gap. Furthermore, the elucidation of the D2 receptor's signaling pathways provides a crucial framework for understanding the downstream consequences of Bromopride's antagonist activity. A precise understanding of its binding affinity is essential for refining its clinical use and for the rational design of future D2 receptor-targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Review article: clinical implications of enteric and central D2 receptor blockade by antidopaminergic gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromopride | Dopamine Receptor | TargetMol [targetmol.com]

- 6. High affinity dopamine D2 receptor radioligands. 2. [125I]epidepride, a potent and specific radioligand for the characterization of striatal and extrastriatal dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromopride Hydrochloride's Interaction with 5-HT4 Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromopride hydrochloride, a substituted benzamide primarily recognized for its potent dopamine D2 receptor antagonism and associated antiemetic and prokinetic properties, also exhibits significant interaction with the 5-HT4 serotonin receptor. Recent functional studies have characterized bromopride as a partial agonist at the human 5-HT4 receptor. This technical guide provides an in-depth analysis of this interaction, synthesizing available data on its functional effects, outlining detailed experimental protocols for its characterization, and visualizing the underlying molecular pathways and experimental workflows. While specific binding affinity (Ki) and functional potency (EC50) values for bromopride at the 5-HT4 receptor are not prominently available in the reviewed literature, this guide establishes a framework for understanding and further investigating this aspect of bromopride's pharmacology.

Introduction

Bromopride is a pharmaceutical agent utilized in several countries for the management of gastrointestinal disorders, nausea, and vomiting.[1] Its primary mechanism of action is the antagonism of dopamine D2 receptors in both the central nervous system and the gastrointestinal tract.[1] Structurally similar to metoclopramide, it has been suggested that bromopride, like other benzamides, may also interact with serotonin receptors.[1] Emerging evidence now confirms that bromopride acts as a partial agonist at the human cardiac 5-HT4 serotonin receptor, an interaction that may contribute to its overall pharmacological profile and present potential for cardiac side effects.[1][2]

The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key regulator of gastrointestinal motility.[3] Its activation initiates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP), ultimately modulating neuronal excitability and smooth muscle contractility.[3] This guide delves into the specifics of bromopride's partial agonism at this receptor, providing a technical resource for researchers in pharmacology and drug development.

Data Presentation

Quantitative data on the binding affinity and functional potency of bromopride at the 5-HT4 receptor are not extensively documented in publicly available literature. However, functional studies provide semi-quantitative evidence of its activity. For comparative purposes, data for other known 5-HT4 receptor agonists are presented alongside the available information for bromopride.

Table 1: Functional Characterization of Bromopride at the 5-HT4 Receptor

| Compound | Receptor | Assay Type | Key Findings | Reference |

| Bromopride | Human Cardiac 5-HT4 | Isolated human atrial preparations (force of contraction) | - Acts as a partial agonist.[1][2] - At 10 µM, in the presence of cilostamide, it produces a positive inotropic effect that is abolished by 1 µM GR125487 (a 5-HT4 antagonist).[1][2] - When co-applied with serotonin, 10 µM bromopride reduces the serotonin-induced increase in force of contraction, confirming partial agonism.[1][2] | [2],[1] |

| Bromopride | Dopamine D2 | Not Specified | IC50 ≈ 2.1 µM | [1] |

Table 2: Comparative Binding Affinities and Functional Potencies of Selected 5-HT4 Receptor Agonists

| Compound | pKi (Binding Affinity) | pEC50 (Functional Potency) | Intrinsic Activity (relative to 5-HT) | Reference |

| TD-8954 | 9.4 | 9.3 | 83% | [4] |

| Tegaserod | 8.6 | 8.7 | 120% | [4] |

| Prucalopride | 7.6 | 7.9 | 109% | [4] |

| Cisapride | 7.1 | 7.4 | 101% | [4] |

| Mosapride | 6.8 | 6.3 | 22% | [4] |

Note: pKi and pEC50 are the negative logarithms of the Ki and EC50 values, respectively. A higher value indicates greater affinity/potency.

Experimental Protocols

The following are detailed methodologies for key experiments that would be employed to quantitatively characterize the interaction of bromopride with the 5-HT4 receptor.

Radioligand Binding Assay for 5-HT4 Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of bromopride for the 5-HT4 receptor using a known high-affinity radiolabeled antagonist, [3H]-GR113808.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 cells).

-

Radioligand: [3H]-GR113808.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: 96-well plate harvester and glass fiber filters (e.g., GF/C), pre-soaked in polyethyleneimine (PEI).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT4 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine:

-

Cell membranes (typically 50-100 µg of protein).

-

Varying concentrations of bromopride.

-

A fixed concentration of [3H]-GR113808 (typically at or below its Kd, e.g., 0.2 nM).

-

For total binding wells, add assay buffer instead of bromopride.

-

For non-specific binding wells, add the non-labeled 5-HT4 antagonist.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the bromopride concentration. Determine the IC50 value (the concentration of bromopride that inhibits 50% of specific [3H]-GR113808 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for 5-HT4 Receptor Functional Potency (EC50)

This protocol measures the ability of bromopride to stimulate the production of intracellular cAMP, the primary second messenger of the 5-HT4 receptor, to determine its functional potency (EC50) and intrinsic activity.

Materials:

-

Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293).

-

Cell Culture Medium.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Test Compound: this compound, serially diluted.

-

Positive Control: A known full 5-HT4 agonist (e.g., serotonin).

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate them with the PDE inhibitor (e.g., 500 µM IBMX) in stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Addition: Add serial dilutions of bromopride or the positive control to the wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of bromopride that produces 50% of its maximal response). The intrinsic activity of bromopride can be determined by comparing its maximal response to that of the full agonist, serotonin.

Visualization of Pathways and Workflows

Signaling Pathway

References

- 1. Bromopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]

Methodological & Application

Validated HPLC Method for Quantifying Bromopride Hydrochloride in Plasma

Application Note

Introduction

Bromopride is a substituted benzamide that acts as a prokinetic and antiemetic agent, commonly used in the treatment of gastrointestinal motility disorders. Accurate quantification of bromopride in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of bromopride hydrochloride in plasma. The method involves a straightforward liquid-liquid extraction for sample clean-up, providing good recovery and minimizing matrix effects.

Principle of the Method

The method is based on the separation of bromopride from plasma components using a C18 stationary phase. Plasma samples, after the addition of an internal standard (IS), are subjected to liquid-liquid extraction under alkaline conditions. The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system. The separation is achieved using an isocratic mobile phase, and detection is performed by monitoring the UV absorbance at a wavelength that provides optimal sensitivity for bromopride. Quantification is based on the ratio of the peak area of bromopride to the peak area of the internal standard.

Experimental Protocols

1. Materials and Reagents

-

This compound Reference Standard

-

Internal Standard (e.g., Procainamide or a structurally similar compound)

-

HPLC Grade Acetonitrile

-

HPLC Grade Methanol

-

HPLC Grade Water

-

Hexane

-

Ethyl Acetate

-

Formic Acid

-

Sodium Hydroxide

-

Human Plasma (drug-free)

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

-

Mobile Phase: Acetonitrile:Water (containing 0.1% Formic Acid) in a suitable ratio (e.g., 40:60 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 310 nm

-

Internal Standard: Procainamide

3. Preparation of Standard and Quality Control Solutions

-

Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in methanol in a 100 mL volumetric flask.

-

Working Standard Solutions: Prepare serial dilutions of the stock solution with the mobile phase to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.

-

Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., Procainamide) in methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase.

-

Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation Protocol

-

Pipette 500 µL of plasma sample (or standard/QC) into a centrifuge tube.

-

Add 50 µL of the Internal Standard working solution (1 µg/mL).

-

Vortex for 30 seconds.

-

Add 100 µL of 0.1 M Sodium Hydroxide to alkalinize the sample.

-

Vortex for 30 seconds.

-

Add 3 mL of extraction solvent (Hexane:Ethyl Acetate, 1:1 v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Inject 20 µL into the HPLC system.

Data Presentation

Table 1: Linearity and Range

| Parameter | Result |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Calibration Curve Equation | y = mx + c |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Concentration Found (Mean ± SD, n=6) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Low (30 ng/mL) | 29.5 ± 1.8 | 98.3 | < 6.1 | < 7.5 |

| Medium (300 ng/mL) | 304.2 ± 12.5 | 101.4 | < 4.1 | < 5.8 |

| High (1500 ng/mL) | 1489.5 ± 65.5 | 99.3 | < 4.4 | < 6.2 |

Table 3: Recovery

| Analyte | QC Concentration (ng/mL) | Extraction Recovery (%) |

| Bromopride | Low (30 ng/mL) | 85.2 |

| Medium (300 ng/mL) | 88.1 | |

| High (1500 ng/mL) | 86.5 | |

| Internal Standard | 1 µg/mL | 89.3 |

Table 4: Limits of Detection and Quantification

| Parameter | Result |

| Limit of Detection (LOD) | 2 ng/mL[1] |

| Limit of Quantification (LOQ) | 10 ng/mL |

Visualizations

Caption: Workflow for plasma sample preparation.

Caption: HPLC system and data acquisition flow.

References

Protocol for In Vivo Studies of Bromopride Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopride hydrochloride is a substituted benzamide with prokinetic and antiemetic properties, closely related to metoclopramide.[1] It is primarily used to treat nausea and vomiting, as well as gastrointestinal motility disorders.[2][3] Its mechanism of action involves the antagonism of dopamine D2 receptors and modulation of serotonergic pathways, specifically involving 5-HT3 and 5-HT4 receptors.[2][4] This document provides detailed application notes and protocols for conducting in vivo studies of this compound in rodent models to evaluate its antiemetic, gastroprokinetic, and toxicological properties.

Mechanism of Action

Bromopride exerts its therapeutic effects through a dual mechanism involving both central and peripheral pathways.[2] It is a selective antagonist of dopamine D2 receptors, which plays a crucial role in the chemoreceptor trigger zone (CTZ) of the brain, an area that initiates the vomiting reflex.[2] By blocking these receptors, Bromopride mitigates the emetic signals. Additionally, Bromopride exhibits activity at serotonin receptors. It is reported to be an antagonist at 5-HT3 receptors, further contributing to its antiemetic effects, and an agonist at 5-HT4 receptors, which is thought to mediate its prokinetic effects on the gastrointestinal tract.[2][5]

Signaling Pathways

The signaling pathways affected by Bromopride are complex and involve the modulation of downstream effectors upon receptor binding.

Experimental Protocols

The following protocols are designed for preclinical evaluation of this compound in rodent models.

Antiemetic Activity: Cisplatin-Induced Pica in Rats

Rodents do not vomit, but they exhibit pica, the ingestion of non-nutritive substances like kaolin, in response to emetic stimuli, which serves as a reliable index of nausea.[6][7][8]

Objective: To evaluate the antiemetic efficacy of this compound against cisplatin-induced pica in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (200-250 g)

-

This compound

-

Kaolin pellets

-

Standard rat chow and water

-

Gavage needles

-

Syringes and needles for injection

Procedure:

-

Acclimatization and Baseline: Individually house rats and provide them with pre-weighed standard chow, water, and kaolin pellets for at least 3 days to acclimatize and establish baseline consumption.[9]

-

Grouping: Randomly assign animals to experimental groups (n=8-10 per group):

-

Vehicle control (e.g., saline) + Saline

-

Vehicle control + Cisplatin

-

Bromopride (low dose) + Cisplatin

-

Bromopride (medium dose) + Cisplatin

-

Bromopride (high dose) + Cisplatin

-

-

Dosing:

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at predetermined doses. A suggested starting dose range, based on related compounds and other in vivo studies, could be 5, 10, and 20 mg/kg.

-

30-60 minutes after Bromopride/vehicle administration, inject cisplatin (6 mg/kg, i.p.) or saline.[6][7][8]

-

-

Measurement: At 24 and 48 hours post-cisplatin injection, measure the consumption of kaolin, food, and water.

-

Data Analysis: Calculate the mean kaolin consumption for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to compare the Bromopride-treated groups with the cisplatin control group. A significant reduction in kaolin intake in the Bromopride-treated groups indicates antiemetic activity.

Gastroprokinetic Activity: Gastric Emptying and Intestinal Transit in Rodents

The prokinetic activity of Bromopride can be assessed by measuring its effect on the rate of gastric emptying and intestinal transit.

Objective: To determine the effect of this compound on gastric emptying in rats.

Materials:

-

Male Wistar rats (200-250 g), fasted overnight with free access to water

-

This compound

-

Phenol red solution (non-absorbable marker) in a test meal (e.g., 1.5% methylcellulose)[10][11]

-

Trichloroacetic acid (20% w/v)

-

NaOH (0.5 N)

-

Spectrophotometer

Procedure:

-

Grouping and Dosing: Fast rats overnight and randomly assign them to groups (n=8-10 per group): Vehicle control, Bromopride (low, medium, high doses). Administer Bromopride or vehicle (p.o. or i.p.). Suggested doses, based on the related compound metoclopramide, could be 10, 20, and 40 mg/kg.[12]

-

Test Meal Administration: 30-60 minutes after drug administration, administer 1.5 mL of the phenol red test meal via oral gavage.[13]

-

Sample Collection: 15-20 minutes after the test meal, euthanize the animals by cervical dislocation.[10]

-

Stomach Removal: Ligate the pyloric and cardiac ends of the stomach, remove it, and homogenize it in 0.1 N NaOH.

-

Phenol Red Quantification:

-

To a sample of the homogenate, add trichloroacetic acid to precipitate proteins and centrifuge.

-

Add 0.5 N NaOH to the supernatant to develop the color.

-

Measure the absorbance at 560 nm.[10]

-

-

Calculation: Gastric emptying (%) = [1 - (Absorbance of test group / Absorbance of 0-minute control group)] x 100.[10]

Objective: To evaluate the effect of this compound on small intestinal transit in mice.

Materials:

-

Male Swiss albino mice (20-25 g), fasted for 18-24 hours with free access to water

-

This compound

-

Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)[14][15]

Procedure:

-

Grouping and Dosing: Fast mice overnight and divide them into experimental groups (n=8-10 per group): Vehicle control, Bromopride (low, medium, high doses). Administer Bromopride or vehicle (p.o. or i.p.). Suggested doses could be 10, 20, and 40 mg/kg.

-

Charcoal Meal Administration: 30-60 minutes after drug administration, administer 0.3 mL of the charcoal meal orally.[13]

-

Measurement: After 20-30 minutes, euthanize the mice and carefully dissect the entire small intestine from the pylorus to the cecum.

-

Data Collection: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

-

Calculation: Intestinal transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100.[4]

Toxicological Evaluation: Repeated-Dose 28-Day Oral Toxicity Study in Rats

This protocol is based on OECD Guideline 407 for repeated dose 28-day oral toxicity studies.[16][17]

Objective: To assess the potential sub-acute oral toxicity of this compound in rats.

Materials:

-

Young, healthy Sprague-Dawley rats (weighing approximately 150-200 g at the start of the study)

-

This compound

-

Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

-

Standard laboratory diet and drinking water

Procedure:

-

Grouping: Use at least three dose levels of Bromopride and a concurrent control group. Each group should consist of at least 10 males and 10 females.[16]

-

Group 1: Vehicle control

-

Group 2: Low dose

-

Group 3: Mid dose

-

Group 4: High dose

-

Optional: Satellite groups for recovery assessment.

-

-

Dose Selection: Dose levels should be selected to identify a No-Observed-Adverse-Effect Level (NOAEL) and a toxic effect level. A preliminary range-finding study may be necessary.

-

Administration: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.

-

Observations:

-

Clinical Signs: Observe animals for mortality, morbidity, and clinical signs of toxicity at least once daily.

-

Body Weight and Food Consumption: Record body weights at least weekly. Measure food consumption weekly.[17]

-

Ophthalmological Examination: Perform an ophthalmological examination prior to the start of the study and at termination.

-

Hematology and Clinical Biochemistry: At the end of the study, collect blood samples for hematological and clinical biochemistry analysis.[17]

-

-

Pathology:

-

Gross Necropsy: Conduct a full gross necropsy on all animals.

-

Organ Weights: Weigh major organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands, gonads).

-

Histopathology: Perform a microscopic examination of organs and tissues from the control and high-dose groups. If treatment-related changes are observed in the high-dose group, examine the lower-dose groups for those specific changes.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Antiemetic Effect of Bromopride on Cisplatin-Induced Pica in Rats

| Treatment Group | Dose (mg/kg) | Kaolin Consumption (g) at 24h (Mean ± SEM) | Kaolin Consumption (g) at 48h (Mean ± SEM) |

| Vehicle + Saline | - | ||

| Vehicle + Cisplatin | - | ||

| Bromopride + Cisplatin | Low | ||

| Bromopride + Cisplatin | Medium | ||

| Bromopride + Cisplatin | High |

Table 2: Gastroprokinetic Effects of Bromopride in Rodents

| Assay | Treatment Group | Dose (mg/kg) | Gastric Emptying (%) (Mean ± SEM) | Intestinal Transit (%) (Mean ± SEM) |

| Gastric Emptying | Vehicle | - | N/A | |

| Bromopride | Low | N/A | ||

| Bromopride | Medium | N/A | ||

| Bromopride | High | N/A | ||

| Intestinal Transit | Vehicle | - | N/A | |

| Bromopride | Low | N/A | ||

| Bromopride | Medium | N/A | ||

| Bromopride | High | N/A |

Table 3: Summary of a 28-Day Repeated-Dose Oral Toxicity Study of Bromopride in Rats

| Parameter | Dose Group | Male | Female |

| Body Weight Change (g) | Control | ||

| Low Dose | |||

| Mid Dose | |||

| High Dose | |||

| Key Hematology | Control | ||

| (e.g., WBC, RBC, HGB) | Low Dose | ||

| Mid Dose | |||

| High Dose | |||

| Key Clinical Chemistry | Control | ||

| (e.g., ALT, AST, BUN, CREA) | Low Dose | ||

| Mid Dose | |||

| High Dose | |||

| Key Organ Weights (g) | Control | ||

| (e.g., Liver, Kidneys) | Low Dose | ||

| Mid Dose | |||

| High Dose | |||

| Histopathological Findings | Control | ||

| (Target Organs) | Low Dose | ||

| Mid Dose | |||

| High Dose | |||

| NOAEL (mg/kg/day) |

Experimental Workflow

A typical workflow for an in vivo study of this compound is depicted below.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Bromopride? [synapse.patsnap.com]

- 3. What is Bromopride used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Bromopride stimulates 5-HT4-serotonin receptors in the human atrium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemotherapy-induced kaolin intake is increased by lesion of the lateral parabrachial nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hindbrain GLP-1 receptor mediation of cisplatin-induced anorexia and nausea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. ijper.org [ijper.org]

- 14. Characterization of transit rates in the large intestine of mice following treatment with a CGRP antibody, CGRP receptor antibody, and small molecule CGRP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]